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Compound of Interest

Compound Name:
2-Pyrrolidin-1-ylpyrimidine-4,6-

diamine

Cat. No.: B168725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a

core component for a multitude of kinase inhibitors. Its ability to form key hydrogen bond

interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting

point for drug discovery campaigns. This guide provides a comparative overview of the hit-to-

lead optimization of diaminopyrimidine-based inhibitors targeting several therapeutically

relevant kinases: Hematopoietic Progenitor Kinase 1 (HPK1), Cyclin-Dependent Kinase 2/9

(CDK2/9), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Focal Adhesion Kinase (FAK),

and Epidermal Growth Factor Receptor (EGFR).

Data Presentation: Comparative Inhibitory Potency
The following tables summarize the structure-activity relationship (SAR) data for representative

diaminopyrimidine inhibitors, showcasing their progression from initial hits to optimized leads.

Table 1: Hit-to-Lead Optimization of HPK1 Inhibitors[1]
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Compound Stage Structure HPK1 IC50 (nM)

Hit 2,4-diaminopyrimidine core >1000

Intermediate
Addition of a 5-carboxamide

and a substituted aniline
10-100

Optimized Lead
Optimization of the 2,6-

disubstituted aniline
<10

Table 2: Hit-to-Lead Optimization of CDK2/CDK9 Inhibitors[2][3]

Compound Stage Structure CDK2 IC50 (nM) CDK9 IC50 (nM)

Hit
4-thiazol-2-

anilinopyrimidine
~500 ~100

Intermediate
Addition of a C5-

carbonitrile
~50 ~10

Optimized Lead
Bulky substituted

aniline
>500 7

Table 3: Hit-to-Lead Optimization of IRAK4 Inhibitors[4][5][6][7]

Compound Stage Structure IRAK4 IC50 (nM)

Hit
2,6-diaminopyrimidine with C4-

chloro and C6-carboribose
Weak μM

Intermediate
Removal of C4-chloro, various

C5-heteroaryls
100-500

Optimized Lead

5-aryl-2,4-diaminopyrimidine

with optimized C2-

aminoheteroaryls

0.7

Table 4: Hit-to-Lead Optimization of FAK Inhibitors[8][9][10][11][12]
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Compound Stage Structure FAK IC50 (nM)

Hit 2,4-diaminopyrimidine core >1000

Intermediate
Fused pyrimidine scaffold

(e.g., pyrrolopyrimidine)
100-250

Optimized Lead

2,4-diaminopyrimidine with

urea moiety and optimized

substitutions

5.0

Table 5: Hit-to-Lead Optimization of EGFR (T790M) Inhibitors[13][14][15][16][17]

Compound
Stage

Structure
EGFR T790M
IC50 (nM)

wtEGFR IC50
(nM)

Selectivity
Index

Hit

2,4-

diaminopyrimidin

e with acyclic

amine

50-100 10-20 ~5-10

Intermediate

Piperidine-

containing

diaminopyrimidin

e

10-50 >500 >10-50

Optimized Lead

Non-covalent

diaminopyrimidin

e with bicyclic

substructures

<10 >1000 >100

Mandatory Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the

development of diaminopyrimidine inhibitors.
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Caption: A generalized workflow for hit-to-lead optimization in drug discovery.
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Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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